molecular formula C4H8Cl2N4O B2760048 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride CAS No. 2225142-23-2

4,5-Diaminopyrimidin-2(1H)-one dihydrochloride

Cat. No.: B2760048
CAS No.: 2225142-23-2
M. Wt: 199.04
InChI Key: JFZBPCQTDJZUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride typically involves the reaction of 4,5-diaminopyrimidine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 4,5-Diaminopyrimidine.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4,5-Diaminopyrimidin-2(1H)-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4-Diaminopyrimidine
  • 2,6-Diaminopyridine
  • 4,6-Diaminopyrimidine

Comparison: Compared to these similar compounds, 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt

Properties

IUPAC Name

5,6-diamino-1H-pyrimidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(9)8-3(2)6;;/h1H,5H2,(H3,6,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZBPCQTDJZUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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